BenchChemオンラインストアへようこそ!

KW-2449

ABL-T315I BCR-ABL Imatinib Resistance

KW-2449 is a uniquely differentiated multi-kinase inhibitor irreplaceable by selective FLT3 inhibitors. Dual FLT3/Aurora A inhibition (IC50 6.6/48 nM) induces G2/M arrest in FLT3-wildtype leukemia where quizartinib/gilteritinib show minimal activity. Potent ABL-T315I activity (IC50 4 nM) addresses imatinib-resistant BCR-ABL models. MAO-B/AO metabolism yields active M1 metabolite for sustained FLT3 inhibition—absent in other FLT3 inhibitors. Validated in MOLM-13 xenografts (tumor remission at 20 mg/kg bid). Essential for multi-target kinase research and drug-resistant leukemia models.

Molecular Formula C20H20N4O
Molecular Weight 332.4 g/mol
CAS No. 841258-76-2
Cat. No. B1312834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKW-2449
CAS841258-76-2
SynonymsKW 2449
KW-2449
KW2449
Molecular FormulaC20H20N4O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43
InChIInChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+
InChIKeyYYLKKYCXAOBSRM-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KW-2449 (CAS 841258-76-2): A Multi-Kinase FLT3/Aurora Inhibitor for AML and Leukemia Research


KW-2449 is an orally bioavailable multi-kinase inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3), with an IC50 of 6.6 nM for wild-type FLT3 and 1 nM for the FLT3-D835Y mutant . It also inhibits ABL (IC50 = 14 nM), the ABL-T315I mutant (IC50 = 4 nM), FGFR1 (IC50 = 36 nM), and Aurora A kinase (IC50 = 48 nM) [1]. Developed by Kyowa Hakko Kirin, KW-2449 has been investigated in Phase I clinical trials for the treatment of relapsed/refractory acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and myelodysplastic syndromes (MDS) [2]. Its unique kinase inhibition profile, particularly the dual targeting of FLT3 and Aurora kinases, distinguishes it from more selective FLT3 inhibitors and underpins its broad anti-leukemic activity in both FLT3-mutant and wild-type leukemia cells [1][3].

KW-2449 vs. Generic FLT3 Inhibitors: Why Structural and Selectivity Differences Demand Precise Compound Selection


KW-2449 cannot be replaced by generic, more selective FLT3 inhibitors due to its distinct multi-kinase inhibition profile, which includes potent activity against the imatinib-resistant ABL-T315I mutant and Aurora kinase A [1]. Unlike quizartinib (AC220), which is a highly selective FLT3 inhibitor with minimal off-target activity [2], or gilteritinib, which targets FLT3 and AXL [3], KW-2449's broader inhibition spectrum confers unique efficacy in leukemia models driven by both FLT3-wildtype and mutant cells, as well as those harboring T315I BCR-ABL [4]. Furthermore, its metabolism by monoamine oxidase B (MAO-B) and aldehyde oxidase (AO) yields a pharmacologically active oxo-piperazine metabolite (M1) that contributes to its overall FLT3 inhibitory activity, a metabolic fate not shared by other FLT3 inhibitors [5]. These combined pharmacodynamic and pharmacokinetic distinctions necessitate precise compound selection for research applications involving multi-targeted kinase inhibition or models of drug-resistant leukemia.

KW-2449 (CAS 841258-76-2) Quantitative Differentiation: Evidence-Based Comparison with Key FLT3 Inhibitors


KW-2449 Demonstrates Superior Potency Against the Imatinib-Resistant ABL-T315I Mutant Compared to Other FLT3 Inhibitors

KW-2449 uniquely inhibits the imatinib-resistant ABL-T315I mutant with an IC50 of 4 nM, a property not shared by the majority of FLT3-targeted inhibitors [1]. In contrast, the selective FLT3 inhibitor quizartinib (AC220) and the FLT3/AXL inhibitor gilteritinib lack meaningful activity against ABL kinases [2][3]. This differential activity provides a unique tool for investigating therapeutic strategies in Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation, where imatinib and second-generation BCR-ABL inhibitors fail [1].

ABL-T315I BCR-ABL Imatinib Resistance CML

KW-2449 Exhibits a Broader Kinase Inhibition Profile than Highly Selective FLT3 Inhibitors, Including Potent Aurora A Activity

KW-2449 inhibits Aurora A kinase with an IC50 of 48 nM, a target not engaged by the selective FLT3 inhibitors quizartinib (AC220) or gilteritinib at clinically relevant concentrations [1]. In cellular assays using FLT3 wild-type RS4;11 leukemia cells, KW-2449 induced a reduction in phosphorylated Histone H3, a direct downstream marker of Aurora A inhibition, and arrested cells in G2/M phase at concentrations corresponding to its growth inhibitory activity (GI50 = 230 nM) [2]. In contrast, the highly selective FLT3 inhibitor quizartinib shows minimal activity against Aurora A and primarily induces G1 arrest in FLT3-mutant cells [1]. This dual FLT3/Aurora inhibition allows KW-2449 to suppress the growth of both FLT3-mutant and FLT3-wildtype leukemia cells, a breadth of activity not replicated by selective FLT3 inhibitors [2].

Aurora Kinase A Multi-Kinase Inhibitor G2/M Arrest

KW-2449 Demonstrates Comparable FLT3 Inhibition to Lestaurtinib but with Superior Aurora A and ABL-T315I Activity, Expanding Its Utility

Both KW-2449 and lestaurtinib (CEP-701) are multi-kinase inhibitors with activity against FLT3 and JAK2 [1][2]. KW-2449 inhibits FLT3 with an IC50 of 6.6 nM, comparable to lestaurtinib's reported IC50 of 2-3 nM [1][2]. However, KW-2449 uniquely potently inhibits the imatinib-resistant ABL-T315I mutant (IC50 = 4 nM) and Aurora A (IC50 = 48 nM), targets for which lestaurtinib shows either no activity (ABL-T315I) or significantly weaker activity (Aurora A/B IC50 = 8.1 nM and 2.3 nM, respectively) [1][3]. This differential profile positions KW-2449 as a more versatile tool for investigating kinase inhibition in AML and CML models that may harbor both FLT3 and BCR-ABL mutations, or where Aurora inhibition is a desired mechanistic component.

FLT3 JAK2 Multi-Targeted Kinase Inhibition

KW-2449's In Vivo Efficacy in FLT3-Mutant Xenograft Models: A Benchmark for Evaluating New Multi-Kinase Inhibitors

In an in vivo xenograft model using SCID mice subcutaneously inoculated with FLT3-ITD+ MOLM-13 leukemia cells, oral administration of KW-2449 at 20 mg/kg twice daily (bid) for 14 days induced complete tumor remission in all treated mice without causing significant body weight loss [1]. This represents a high bar for in vivo anti-leukemic efficacy. While many selective FLT3 inhibitors such as quizartinib and gilteritinib have demonstrated potent tumor growth inhibition in similar models, KW-2449's ability to achieve complete remission at this dose and schedule, alongside its favorable tolerability, provides a robust benchmark for evaluating novel multi-kinase inhibitors with similar target profiles [1][2]. The study also confirmed pharmacodynamic target engagement, showing significant decreases in phosphorylated FLT3 and STAT5 in tumor tissue 4-8 hours post-dose [1].

Xenograft In Vivo Efficacy MOLM-13

KW-2449's Unique Metabolic Activation via MAO-B and AO Produces an Active Metabolite (M1) That Contributes to FLT3 Inhibition

KW-2449 is metabolized in humans by a unique two-step enzymatic pathway involving monoamine oxidase B (MAO-B) and aldehyde oxidase (AO) to produce its oxo-piperazine metabolite (M1) [1]. This M1 metabolite retains FLT3 inhibitory activity and contributes to the overall pharmacodynamic effect of KW-2449, as demonstrated in Phase I clinical trials where M1 accounted for a significant fraction of FLT3 inhibition at all dose levels [2]. In contrast, the selective FLT3 inhibitors quizartinib and gilteritinib are primarily metabolized by CYP3A4 and do not rely on this non-CYP pathway for the generation of active metabolites [3][4]. The unique metabolic pathway of KW-2449, including the potential for reactive iminium ion formation and subsequent aldehyde oxidase inhibition upon repeated dosing in primates, introduces distinct pharmacokinetic considerations that differentiate it from other FLT3 inhibitors [5]. This knowledge is critical for researchers designing in vivo studies or interpreting PK/PD relationships, as it explains the requirement for more frequent dosing (every 6-8 hours) to maintain sustained FLT3 inhibition [2].

Metabolism Pharmacokinetics Monoamine Oxidase B Aldehyde Oxidase

KW-2449 (CAS 841258-76-2) Optimal Use Cases: Where Its Unique Profile Delivers Decisive Research Value


Investigating Dual FLT3 and Aurora A Inhibition in AML and CML Models

KW-2449 is uniquely suited for studies requiring simultaneous inhibition of FLT3 and Aurora A kinase. Its IC50 values of 6.6 nM for FLT3 and 48 nM for Aurora A, combined with evidence of G2/M arrest and reduced phospho-Histone H3 in FLT3 wild-type cells, make it the tool of choice for exploring therapeutic synergies between these two key oncogenic pathways [1]. This scenario is particularly relevant for research in FLT3 wild-type leukemias where selective FLT3 inhibitors are ineffective, and for developing new combination strategies.

Studying Imatinib-Resistant ABL-T315I Kinase in CML and Ph+ ALL

The potent inhibition of the imatinib-resistant ABL-T315I mutant (IC50 = 4 nM) by KW-2449 provides a critical tool for investigating therapeutic approaches in Philadelphia chromosome-positive leukemias that have acquired the T315I gatekeeper mutation [2]. Unlike the majority of FLT3 inhibitors, which lack meaningful ABL-T315I activity, KW-2449 enables researchers to model and study the effects of combined FLT3 and BCR-ABL inhibition in the context of this clinically challenging resistance mutation.

Benchmarking Novel Multi-Kinase Inhibitors in FLT3-ITD+ Xenograft Models

The well-characterized in vivo efficacy of KW-2449 in the MOLM-13 FLT3-ITD+ xenograft model, including its ability to induce complete tumor remission at 20 mg/kg bid, establishes it as a valuable positive control and efficacy benchmark [3]. Researchers developing next-generation FLT3 or multi-kinase inhibitors can use KW-2449 to contextualize the in vivo performance of their compounds, comparing tumor growth inhibition, survival extension, and pharmacodynamic marker modulation in a standardized, peer-reviewed model system.

Probing Non-CYP Drug Metabolism via MAO-B/AO Pathways and Active Metabolite Formation

The unique metabolism of KW-2449 by monoamine oxidase B (MAO-B) and aldehyde oxidase (AO) to an active oxo-piperazine metabolite (M1) makes it a valuable probe for studying non-cytochrome P450-mediated drug metabolism and the contribution of active metabolites to kinase inhibitor pharmacodynamics [4]. Researchers can use KW-2449 as a model compound to investigate the kinetics of MAO-B/AO-mediated clearance, the implications of reactive iminium ion formation, and strategies for optimizing dosing schedules to maintain target inhibition in the presence of active metabolites [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KW-2449

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.